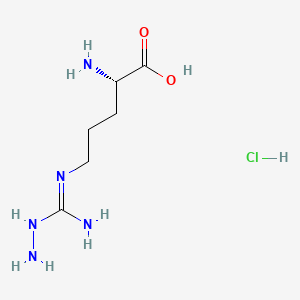

NG-Amino-L-arginine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVMJVSXFJRHGQ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of NG-Amino-L-arginine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of NG-Amino-L-arginine hydrochloride, a critical tool in nitric oxide (NO) research. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and outlines robust purification and characterization methodologies.

Introduction

This compound is a potent and irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Its ability to block the production of nitric oxide, a key signaling molecule in numerous physiological and pathological processes, makes it an invaluable pharmacological tool for in vitro and in vivo studies. This guide serves as a practical resource for researchers aiming to prepare and purify high-quality this compound for their experimental needs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the guanylation of the δ-amino group of L-ornithine. A common and effective method involves the use of a guanylating agent that can introduce an amino group onto the guanidino moiety.

Reaction Principle

The core of the synthesis is the nucleophilic attack of the terminal amino group of L-ornithine on an electrophilic guanylating agent. This is followed by the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous solutions. Protecting the α-amino group of L-ornithine prior to guanylation can prevent side reactions and improve the overall yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

-

L-Ornithine hydrochloride

-

A suitable guanylating agent (e.g., S-methylisothiourea sulfate (B86663) followed by reaction with hydrazine (B178648), or a protected amino-guanidinylating reagent)

-

Base (e.g., sodium hydroxide, triethylamine)

-

Hydrochloric acid (concentrated and dilute solutions)

-

Organic solvents (e.g., methanol, ethanol (B145695), diethyl ether)

-

Protecting group for the α-amino group (e.g., Boc-anhydride), if necessary

-

Deprotection agent (e.g., trifluoroacetic acid), if necessary

Procedure:

-

Protection of L-ornithine (Optional but Recommended):

-

Dissolve L-ornithine hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to adjust the pH to approximately 9-10.

-

Add the protecting group reagent (e.g., Boc-anhydride) portion-wise while maintaining the pH.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Extract the protected L-ornithine into an organic solvent and purify if necessary.

-

-

Guanylation Reaction:

-

Dissolve the (protected) L-ornithine in an appropriate solvent.

-

Add the guanylating agent. The choice of agent is critical; for an NG-amino group, a reagent capable of donating a substituted guanidino group with a protected or precursor amino function is required. A two-step approach is common: first, reaction with a thiourea-forming reagent, followed by activation and reaction with hydrazine or a protected hydrazine.

-

Add a base to facilitate the reaction and stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.

-

-

Deprotection (if applicable) and Hydrochloride Salt Formation:

-

If a protecting group was used, remove it using the appropriate deprotection agent (e.g., trifluoroacetic acid for a Boc group).

-

After deprotection, neutralize the reaction mixture.

-

Adjust the pH of the aqueous solution to acidic (pH ~2-3) using hydrochloric acid.

-

-

Isolation of the Crude Product:

-

Concentrate the solution under reduced pressure to obtain the crude this compound. This crude product will then be subjected to purification.

-

Purification of this compound

Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. A combination of techniques is often employed to achieve high purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent system, typically a mixture of water and a miscible organic solvent like ethanol or isopropanol.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

The choice of solvent system is crucial and may require some experimentation to find the optimal conditions for high recovery and purity.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge.[1][2] Since NG-Amino-L-arginine is a positively charged molecule at neutral and acidic pH, cation-exchange chromatography is a suitable purification method.

Experimental Protocol: Ion-Exchange Chromatography

-

Resin Selection and Preparation: Choose a strong or weak cation-exchange resin (e.g., Dowex 50W or Amberlite IR120).[2] Prepare a column with the selected resin and equilibrate it with a low ionic strength buffer at a specific pH (e.g., 0.2 M sodium phosphate (B84403) buffer, pH 7.0).

-

Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elution: Elute the bound NG-Amino-L-arginine using a gradient of increasing ionic strength (e.g., a linear gradient of NaCl from 0 to 1.0 M) or by changing the pH of the elution buffer.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method (e.g., UV absorbance at 215 nm or a specific colorimetric assay).

-

Desalting and Isolation: Pool the fractions containing the pure product and remove the salt by dialysis or using a desalting column. Lyophilize the desalted solution to obtain the pure this compound.

Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

| Parameter | Method | Expected Results |

| Identity | ¹H NMR | Characteristic peaks corresponding to the protons of the arginine backbone and the additional amino group. |

| ¹³C NMR | Distinct signals for the carbon atoms, including the guanidinium (B1211019) carbon. | |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated molecule. | |

| Purity | HPLC | A single major peak indicating high purity. |

| Physical Properties | Melting Point | A sharp melting point range consistent with a pure compound. |

Table 1: Analytical Characterization of this compound

Visualization of Key Processes

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Purification Logic

Caption: Decision tree for the purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined experimental protocols and utilizing the described characterization methods, researchers can confidently produce high-purity material for their studies into the multifaceted roles of nitric oxide in biology and medicine. Careful optimization of reaction and purification conditions will be key to achieving the best results.

References

An In-depth Technical Guide to the Physicochemical Properties of NG-Amino-L-arginine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of NG-Amino-L-arginine hydrochloride (L-NAA), a potent inhibitor of nitric oxide synthase (NOS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

This compound is a synthetic derivative of the amino acid L-arginine. Its hydrochloride salt form enhances its stability and solubility for research applications. The key physicochemical properties are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Name | N5-(hydrazinyliminomethyl)-L-ornithine, monohydrochloride | [1] |

| CAS Number | 1031799-40-2 | [1] |

| Molecular Formula | C₆H₁₅N₅O₂ · HCl | [1] |

| Molecular Weight | 225.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥97% | [1] |

| Melting Point | Not consistently reported for this compound. For the related compound L-Arginine hydrochloride, the melting point is in the range of 226-230 °C. | |

| Solubility | PBS (pH 7.2): 10 mg/mL | [1] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [1] |

| Storage | Store at -20°C. | [1] |

| pKa (Guanidinium Group) | The pKa of the guanidinium (B1211019) group of the parent amino acid, L-arginine, is approximately 13.8. This high pKa indicates that this group is protonated and positively charged at physiological pH. |

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound is a potent, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1] Its inhibitory activity is characterized by the following inhibition constants (Ki):

| NOS Isoform | Kᵢ Value (µM) |

| nNOS | 0.3 |

| iNOS | 3 |

| eNOS | 2.5 |

| [Source: Cayman Chemical][1] |

The mechanism of inhibition involves the covalent alteration of the heme prosthetic group within the active site of the NOS enzyme, leading to its inactivation.[1] By inhibiting NOS, this compound effectively blocks the synthesis of nitric oxide (NO) from its substrate, L-arginine. This reduction in NO production disrupts the downstream signaling cascade involving soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP), which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for determining the purity of this compound. Specific parameters may require optimization based on the available instrumentation and column.

Materials:

-

This compound standard and sample

-

HPLC grade water

-

HPLC grade acetonitrile

-

Diammonium hydrogen phosphate

-

Phosphoric acid or hydrochloric acid (for pH adjustment)

-

HPLC system with UV detector

-

Amino or C18 reverse-phase column (e.g., LiChroCART 250-4, NH₂, 5 µm, 4.0 x 250mm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 0.02 M diammonium hydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 35:65 v/v). Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution of known concentration.

-

Sample Solution Preparation: Prepare the sample solution by dissolving the this compound sample in the mobile phase to a concentration similar to the standard solution.

-

Chromatographic Conditions:

-

Column: LiChroCART 250-4, NH₂, 5 µm, 4.0 x 250mm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 205 nm

-

Column Temperature: 25 °C

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, taking into account the respective concentrations.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol measures the inhibition of NOS activity by quantifying the amount of nitrite (B80452), a stable and oxidized product of NO.

Materials:

-

Purified NOS enzyme (nNOS, iNOS, or eNOS)

-

This compound (inhibitor)

-

L-arginine (substrate)

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄)

-

Calmodulin (for nNOS and eNOS)

-

CaCl₂

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine in water)

-

Sodium nitrite standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Control: Assay buffer, NOS enzyme, cofactors (NADPH, BH₄, Calmodulin, CaCl₂), and L-arginine.

-

Inhibitor: Assay buffer, NOS enzyme, cofactors, various concentrations of this compound, and L-arginine.

-

Blank: Assay buffer, cofactors, and L-arginine (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding L-arginine to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Nitrite Detection (Griess Reaction):

-

Stop the reaction.

-

Add Solution A of the Griess reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Solution B of the Griess reagent to each well and incubate for another 5-10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

-

Experimental Workflow and Logical Relationships

The study of enzyme inhibitors like this compound typically follows a structured workflow to characterize their inhibitory properties and understand their mechanism of action.

This guide provides a foundational understanding of the physicochemical properties and inhibitory mechanism of this compound. For further in-depth information and specific applications, researchers are encouraged to consult the cited literature and relevant scientific publications.

References

The Core Mechanism of NG-Amino-L-arginine Hydrochloride in Nitric Oxide Synthase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism by which NG-Amino-L-arginine hydrochloride acts as an inhibitor of Nitric Oxide Synthase (NOS) isoforms. It provides a comprehensive overview of its binding kinetics, structural interactions, and the experimental methodologies used to characterize its inhibitory action.

Introduction to Nitric Oxide Synthase and its Inhibition

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2][3] While essential for normal physiological function, the overproduction of NO by NOS, particularly iNOS, can lead to tissue damage and is implicated in various pathological conditions.[1] This has driven the development of NOS inhibitors as potential therapeutic agents.[4]

NG-Amino-L-arginine, a structural analog of the endogenous NOS substrate L-arginine, is a potent inhibitor of all three NOS isoforms.[5] Its mechanism of action is primarily based on its ability to compete with L-arginine for binding to the active site of the enzyme.[3][6]

Mechanism of NOS Inhibition by this compound

This compound functions as a competitive inhibitor of nitric oxide synthase.[3][7] As an analog of L-arginine, it binds to the substrate-binding site on the NOS enzyme, thereby preventing the binding and subsequent oxidation of L-arginine to L-citrulline and nitric oxide.[4][6] The guanidinium (B1211019) group of L-arginine and its analogs is a critical structural motif for this interaction.[4]

The inhibition by NG-Amino-L-arginine is stereoselective, with the L-enantiomer being significantly more potent.[7] In addition to competitive inhibition, some studies suggest that NG-Amino-L-arginine can also act as a reaction-based inactivator of NOS isoforms.[3]

The Nitric Oxide Signaling Pathway

The canonical pathway for NO signaling involves its production by NOS, followed by the activation of soluble guanylyl cyclase (sGC). This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to elicit downstream physiological effects.[8]

Caption: The canonical nitric oxide signaling pathway.

Competitive Inhibition at the NOS Active Site

NG-Amino-L-arginine directly competes with L-arginine for the active site of the NOS enzyme. The structural similarity, particularly the presence of the guanidinium group, allows it to occupy the binding pocket and prevent the substrate from binding, thus halting the production of nitric oxide.

Caption: Competitive inhibition of NOS by NG-Amino-L-arginine.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values against the different NOS isoforms.

| Inhibitor | Parameter | nNOS | iNOS | eNOS | Reference |

| NG-Amino-L-arginine | Ki (μM) | 0.3 | 3 | 2.5 | [5][9] |

| NG-Amino-L-arginine | Maximal Inactivation Rate (min⁻¹) | 0.35 | 0.26 | 0.53 | [5] |

Experimental Protocols for Assessing NOS Inhibition

Several established assays are used to determine the inhibitory activity of compounds like NG-Amino-L-arginine against NOS.

NOS Activity Assay (Citrulline Conversion Assay)

This is a classic and direct method that measures the conversion of radiolabeled L-arginine to L-citrulline.[10]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and for nNOS and eNOS, calmodulin and CaCl2.[2][10]

-

Inhibitor Incubation: Add varying concentrations of the test inhibitor (NG-Amino-L-arginine) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme or a tissue/cell lysate containing NOS.

-

Substrate Addition: Add radiolabeled L-arginine (e.g., [³H]arginine or [¹⁴C]arginine) to the reaction.[10]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[10][11]

-

Reaction Termination: Stop the reaction by adding a stop buffer, typically containing EDTA to chelate calcium (for nNOS/eNOS) or having a low pH (for iNOS).[10]

-

Separation: Separate the radiolabeled L-citrulline from the unreacted radiolabeled L-arginine using ion-exchange chromatography (e.g., Dowex resin).[10]

-

Quantification: Quantify the amount of radiolabeled L-citrulline produced using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Griess Assay for Nitrite (B80452)/Nitrate (B79036) Detection

This colorimetric assay indirectly measures NOS activity by quantifying the stable end products of NO oxidation, nitrite (NO₂⁻) and nitrate (NO₃⁻).[2][11][12]

Methodology:

-

Reaction Setup: Prepare a reaction mixture as described for the citrulline assay, but using non-radiolabeled L-arginine.

-

Inhibitor and Enzyme Incubation: Add varying concentrations of the inhibitor and the NOS enzyme to the reaction mixture and incubate at 37°C.[11]

-

Nitrate Reduction (Optional but Recommended): For accurate measurement of total NO production, nitrate in the sample is first converted to nitrite using nitrate reductase.[12]

-

Griess Reagent Addition: Add Griess reagents (typically sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.[2][11]

-

Color Development: Incubate at room temperature for 10-15 minutes, protected from light, to allow for the formation of a colored azo compound.[11]

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[2][11]

-

Quantification and Data Analysis: Generate a standard curve using a known concentration of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percent inhibition and IC50 values.

Experimental Workflow for NOS Inhibition Assay

The general workflow for determining the IC50 of an inhibitor against a specific NOS isoform is outlined below.

Caption: General experimental workflow for NOS inhibition assay.

Conclusion

This compound is a well-characterized, potent, and competitive inhibitor of all three nitric oxide synthase isoforms. Its mechanism of action, centered on the competitive binding at the L-arginine substrate site, makes it an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of nitric oxide. The quantitative data on its inhibitory constants and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this field. Understanding the nuances of its interaction with each NOS isoform is crucial for the design of more selective and therapeutically effective NOS inhibitors.

References

- 1. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NG-amino-L-arginine: a new potent antagonist of L-arginine-mediated endothelium-dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

The Advent of a Molecular Probe: A Technical History of NG-Amino-L-arginine as a Nitric Oxide Synthase Inhibitor

A pivotal development in the understanding of nitric oxide (NO) signaling was the discovery of potent and specific inhibitors of its synthesizing enzyme, nitric oxide synthase (NOS). Among the vanguard of these pharmacological tools was NG-Amino-L-arginine, a structural analog of the endogenous substrate L-arginine. This technical guide delineates the discovery, mechanism of action, and seminal experimental evidence that established NG-Amino-L-arginine as a cornerstone inhibitor in NOS research, providing researchers, scientists, and drug development professionals with a comprehensive historical and methodological perspective.

The late 1980s marked a paradigm shift in vascular biology with the identification of endothelium-derived relaxing factor (EDRF) as the free radical, nitric oxide. This revelation spurred a quest for molecular tools to probe the physiological and pathophysiological roles of this novel signaling molecule. The L-arginine:NO pathway became a focal point of intense investigation, and the development of specific inhibitors was paramount to elucidating its function.[1]

The Dawn of L-Arginine Analogs as NOS Inhibitors

The initial foray into NOS inhibition involved the logical approach of modifying the substrate, L-arginine. One of the first such compounds to be effectively utilized was NG-monomethyl-L-arginine (L-NMMA).[1][2] Researchers, including Salvador Moncada and Richard J. Gryglewski, were instrumental in demonstrating that L-NMMA could inhibit endothelium-dependent relaxation and the release of NO.[1] This pioneering work laid the groundwork for the synthesis and evaluation of a host of other L-arginine derivatives.

Among these early synthetic inhibitors was NG-amino-L-arginine.[2] Its introduction in the late 1980s and early 1990s provided the scientific community with a potent antagonist of L-arginine-mediated effects.[2][3]

Mechanism of Action: Competitive Inhibition

NG-Amino-L-arginine functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2] Its structural similarity to L-arginine allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent oxidation of the natural substrate. While it is a nonselective inhibitor, it exhibits low micromolar affinities for the NOS isoforms.[2] Some studies have also suggested that it may act as a reaction-based inactivator.[2]

Quantitative Inhibitory Profile

The potency of NG-Amino-L-arginine and other key L-arginine analogs as NOS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes available quantitative data for these compounds against the different NOS isoforms.

| Inhibitor | NOS Isoform | IC50 (μM) | Ki (μM) | Reference |

| NG-Amino-L-arginine | Non-selective | Low micromolar affinity | - | [2] |

| NG-Nitro-L-arginine (L-NNA) | Brain NOS | 1.4 | - | [4][5] |

| NG-Nitro-L-arginine Methyl Ester (L-NAME) | Brain NOS | 70 (freshly dissolved) | - | [4][5] |

| NG-Monomethyl-L-arginine (L-NMMA) | All NOS isoforms | - | - | [2] |

Seminal Experimental Evidence

The establishment of NG-Amino-L-arginine as a potent NOS inhibitor was based on a series of key in vitro and in vivo experiments.

In Vitro Vascular Studies

A foundational study examined the effects of NG-Amino-L-arginine on isolated rings of bovine pulmonary artery.[3]

Experimental Protocol: Measurement of Endothelium-Dependent Relaxation

-

Tissue Preparation: Rings of bovine pulmonary artery were dissected and mounted in organ chambers filled with Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Tension Measurement: Changes in isometric tension were recorded using force-displacement transducers.

-

Pre-contraction: Arterial rings were pre-contracted with an appropriate agonist (e.g., norepinephrine) to a stable level of tension.

-

Induction of Relaxation: Endothelium-dependent relaxation was induced by the addition of acetylcholine.

-

Inhibitor Treatment: In parallel experiments, rings were pre-incubated with varying concentrations of NG-Amino-L-arginine before the addition of acetylcholine.

-

Data Analysis: The degree of relaxation was expressed as a percentage of the pre-contraction tension. Concentration-response curves were generated to determine the inhibitory potency of NG-Amino-L-arginine.

The results of these experiments demonstrated that NG-Amino-L-arginine caused a potent, concentration-dependent, and stereoselective antagonism of acetylcholine-elicited relaxation.[3] Crucially, it did not inhibit endothelium-independent relaxation induced by nitroglycerin, indicating its specific action on the endogenous NO pathway.[3] Furthermore, NG-Amino-L-arginine was found to be 100- to 300-fold more potent than NG-methyl-L-arginine in this system.[3]

Experimental Protocol: Measurement of Cyclic GMP Accumulation

-

Tissue Preparation: As described above.

-

Experimental Conditions: Rings were incubated with or without NG-Amino-L-arginine and then stimulated with acetylcholine.

-

Tissue Homogenization: At the end of the incubation period, the tissues were rapidly frozen in liquid nitrogen and homogenized in a suitable buffer (e.g., trichloroacetic acid).

-

Cyclic GMP Assay: The levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the tissue homogenates were quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: cGMP levels were normalized to tissue weight or protein content.

These studies revealed that NG-Amino-L-arginine caused a marked and endothelium-dependent decline in basal levels of cGMP in the smooth muscle and antagonized acetylcholine-induced cGMP accumulation.[3] This provided direct biochemical evidence that its effects on vascular tone were mediated by the inhibition of NO synthesis, as NO is the primary activator of soluble guanylate cyclase, the enzyme that produces cGMP.

In Vivo Studies

The administration of NG-Amino-L-arginine and other L-arginine analogs in vivo has been a critical tool for understanding the systemic roles of nitric oxide. For instance, intravenous infusion of L-NMMA has been shown to increase blood pressure, demonstrating the role of basal NO production in maintaining vascular tone.[1][6]

Visualizing the Discovery and Mechanism

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Nitric Oxide Signaling Pathway and Inhibition by NG-Amino-L-arginine.

Caption: Experimental Workflow for Assessing Vascular Relaxation.

Conclusion

The discovery and characterization of NG-Amino-L-arginine as a potent NOS inhibitor was a seminal achievement in the field of nitric oxide research. It, along with other L-arginine analogs, provided the indispensable pharmacological tools necessary to dissect the complex roles of the L-arginine:NO pathway in health and disease. The experimental protocols developed to validate its mechanism of action have become standard methodologies in vascular biology. This technical guide serves as a testament to the foundational importance of NG-Amino-L-arginine and its enduring legacy in shaping our understanding of nitric oxide signaling.

References

- 1. The discovery of nitric oxide and its role in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NG-amino-L-arginine: a new potent antagonist of L-arginine-mediated endothelium-dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracarotid infusion of the nitric oxide synthase inhibitor, L-NMMA, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility and Biological Activity of NG-Amino-L-arginine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of NG-Amino-L-arginine hydrochloride in common laboratory solvents, Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO). It also delineates the compound's role as a nitric oxide synthase inhibitor and presents detailed experimental protocols and signaling pathway diagrams for researchers, scientists, and professionals in drug development.

Core Topic: this compound Solubility and Mechanism of Action

This compound is a nonselective competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Its ability to block the production of nitric oxide (NO), a critical signaling molecule, makes it a valuable tool in a wide range of biomedical research areas, from cardiovascular studies to neuroscience. Understanding its solubility is paramount for accurate and reproducible experimental design.

Quantitative Solubility Data

| Compound | Solvent | Solubility |

| This compound | PBS (pH 7.2) | 10 mg/mL |

| NG,NG-dimethyl-L-Arginine (hydrochloride) | DMSO | ≥7.96 mg/mL |

| L-Arginine hydrochloride | DMSO | Insoluble |

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol provides a general framework for determining the solubility of this compound in a given solvent, such as DMSO, using a spectroscopic method.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in PBS (pH 7.2) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution with PBS to create a series of standard solutions of known concentrations.

-

-

Generation of a Standard Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a standard curve of absorbance versus concentration.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of DMSO in a series of vials.

-

Vortex the vials vigorously for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge the saturated solutions at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with PBS to a concentration that falls within the range of the standard curve.

-

Measure the absorbance of the diluted samples at λmax.

-

-

Calculation of Solubility:

-

Use the standard curve to determine the concentration of this compound in the diluted supernatant.

-

Calculate the original concentration in the undissolved supernatant to determine the solubility in DMSO.

-

Visualizing Molecular Interactions and Processes

Signaling Pathway of Nitric Oxide Synthase Inhibition

This compound acts as a competitive inhibitor of nitric oxide synthase (NOS). This diagram illustrates the canonical pathway of NO production from L-arginine and the point of inhibition by NG-Amino-L-arginine, leading to the downstream effects on the soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

Caption: Inhibition of Nitric Oxide Synthase by NG-Amino-L-arginine.

Experimental Workflow for Assessing NOS Inhibition

This workflow diagram outlines the key steps in an experiment designed to measure the inhibitory effect of this compound on NOS activity.

Caption: Workflow for Determining NOS Inhibition by NG-Amino-L-arginine.

Stability of NG-Amino-L-arginine Hydrochloride in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the stability of NG-Amino-L-arginine hydrochloride in aqueous solutions. Due to limited direct literature on the stability of this compound, this guide synthesizes information from studies on the parent molecule, L-arginine, and other N-substituted arginine derivatives. The principles and methodologies outlined here provide a robust framework for designing and conducting stability studies for this compound.

Core Concepts in Aqueous Stability

The stability of this compound in an aqueous environment is critical for its efficacy and safety in research and pharmaceutical applications. Degradation can lead to a loss of potency, the formation of impurities, and altered biological activity. Key factors that can influence the stability of arginine derivatives include pH, temperature, and light exposure.

Factors Influencing Stability of Arginine Derivatives

The stability of arginine and its derivatives in aqueous solutions is paramount for their application. Generally, neutral to slightly acidic conditions are favorable for arginine stability.[1] Conversely, highly acidic or alkaline conditions can promote degradation.[1]

Table 1: Factors Affecting the Stability of Arginine Derivatives in Aqueous Solution

| Factor | Effect on Stability | Observations from Related Compounds | Citation |

| pH | Critical determinant of stability. | Arginine exhibits good stability in neutral to slightly acidic conditions. Highly alkaline conditions can increase the rate of racemization and degradation. | [1] |

| Temperature | Higher temperatures generally accelerate degradation. | L-arginine hydrochloride has been shown to act as a protein denaturant at high temperatures. | [2][3] |

| Counter-ions | Can influence stability and physical properties. | Different counter-ions (e.g., hydrochloride, citrate, phosphate) with arginine affect the stability of protein formulations during freeze-drying. | [4] |

| Oxidative Stress | Can lead to degradation. | In the presence of oxidizing agents like hydrogen peroxide, the stabilizing effect of L-arginine hydrochloride on proteins is significantly decreased at high temperatures, leading to increased fragmentation. | [2] |

Signaling Pathways of L-Arginine

NG-Amino-L-arginine is a structural analog of L-arginine and a known inhibitor of nitric oxide synthase (NOS).[5][6] Therefore, it directly interacts with the L-arginine-nitric oxide signaling pathway. Understanding these pathways is crucial for interpreting the biological activity of NG-Amino-L-arginine and its degradation products.

L-arginine is a substrate for nitric oxide synthase (NOS), which synthesizes nitric oxide (NO) and L-citrulline.[7] NO is a critical signaling molecule involved in various physiological processes.[8] L-arginine also plays a role in the activation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[9]

Figure 1: L-Arginine/Nitric Oxide Signaling Pathway.

Figure 2: L-Arginine and mTOR Signaling Pathway.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to accurately quantify the concentration of this compound and to detect its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.[1][10]

General Stability-Indicating HPLC Method

This protocol provides a general framework. Optimization for specific formulations and experimental conditions is recommended.

Objective: To quantify the concentration of this compound and detect any degradation products over time under various stress conditions.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

Reagents:

-

Aqueous buffer (e.g., phosphate (B84403) buffer).[1]

-

Organic solvent (e.g., acetonitrile).[1]

-

This compound reference standard.

-

High-purity water.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent. The gradient should be optimized to achieve good separation of the parent compound from its potential degradation products.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).[1]

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., high-purity water or mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration in the appropriate buffer systems for the stability study.

-

Stability Study:

-

Store the sample solutions under various conditions (e.g., different pH values, temperatures, and light exposure).

-

At specified time points, withdraw aliquots of the samples.

-

Dilute the samples as necessary to fall within the linear range of the assay.

-

-

HPLC Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared samples from the stability study.

-

-

Data Analysis:

-

Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

Experimental Workflow for Stability Testing

Figure 3: General Workflow for Stability Testing.

Conclusion

While direct, comprehensive stability data for this compound in aqueous solutions is not extensively published, the information available for L-arginine and its derivatives provides a solid foundation for approaching its stability assessment. Key considerations include maintaining a neutral to slightly acidic pH and controlling the storage temperature. The use of a validated stability-indicating HPLC method is crucial for accurate quantification and the detection of degradation products. The experimental framework and background information provided in this guide are intended to empower researchers to design and execute robust stability studies for this compound, ensuring the integrity and reliability of their experimental results and pharmaceutical formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. Arginine as a protein stabilizer and destabilizer in liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. The Influence of Arginine and Counter-Ions: Antibody Stability during Freeze-Drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NG-amino-L-arginine: a new potent antagonist of L-arginine-mediated endothelium-dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine Signaling and Cancer Metabolism | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of NG-Amino-L-arginine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NG-Amino-L-arginine hydrochloride is a potent, non-selective competitive inhibitor of nitric oxide synthases (NOS).[1] While its in-vitro activity and pharmacodynamic effects are documented, there is a notable scarcity of publicly available data on its pharmacokinetics and bioavailability. This guide provides a comprehensive overview of the known properties of this compound and presents detailed pharmacokinetic data for the structurally related and extensively studied parent compound, L-arginine (B1665763) hydrochloride, as a surrogate for understanding its potential in-vivo disposition. The experimental protocols and analytical methodologies detailed herein are based on studies with L-arginine and its analogs and can serve as a foundational reference for designing future pharmacokinetic studies of this compound.

This compound: What is Known

Pharmacokinetics of L-arginine Hydrochloride: A Surrogate Profile

Given the lack of direct pharmacokinetic data for this compound, the following sections detail the pharmacokinetic properties of L-arginine hydrochloride. This information provides a valuable reference point for researchers due to the structural similarity between the two molecules.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of L-arginine have been investigated in healthy human volunteers following both intravenous and oral administration. A summary of these findings is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Intravenous L-arginine Hydrochloride in Healthy Adults

| Parameter | 30 g Infusion (over 30 min) | Reference |

| Cmax (μg/mL) | 1390 ± 596 | [1] |

| Elimination | Biphasic | [1] |

| Non-renal Clearance (mL/min) | 360 | [1] |

| Renal Clearance | Concentration-dependent | [1] |

Table 2: Pharmacokinetic Parameters of Oral L-arginine in Healthy Adults

| Parameter | 10 g Oral Dose | Reference |

| Cmax (μg/mL) | 50.0 ± 13.4 | [1] |

| Tmax (h) | 1 | [1] |

| Absolute Bioavailability (%) | ~20 (range: 5-50) | [1] |

| Renal Elimination | Not observed | [1] |

Data are presented as mean ± standard deviation where available.

Bioavailability

The oral bioavailability of L-arginine is modest, estimated to be around 20%, with significant inter-individual variability.[1] Factors influencing the bioavailability of L-arginine from plant versus animal proteins have been noted, with the ratio of arginine to lysine, a competing amino acid, playing a role in its absorption.

Experimental Protocols

The following are detailed methodologies from key experiments cited in the literature for determining the pharmacokinetics of L-arginine. These protocols can be adapted for studies on this compound.

Human Pharmacokinetic Study of L-arginine

-

Study Design: A crossover study design is employed where healthy volunteers receive both oral and intravenous administrations of L-arginine with a washout period of at least one week between doses.[1]

-

Subjects: Healthy, non-smoking volunteers with no significant past medical illnesses and not taking any regular medication.[1]

-

Pre-study Preparation: Subjects are required to abstain from medication for at least one week and from alcohol and caffeine (B1668208) for 24 hours prior to the study. The study is conducted in a fasting state.[1]

-

Dosing:

-

Sample Collection: Blood samples (5 mL) are collected from an indwelling catheter in the contralateral arm at baseline and at various time points up to 8 hours post-administration. Blood is collected in heparinized tubes, and plasma is separated by centrifugation and stored at -70°C until analysis.[1]

-

Analytical Method: Plasma L-arginine concentrations are determined by high-performance liquid chromatography (HPLC) with fluorescence detection.[1]

-

Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated to determine pharmacokinetic parameters. The absolute bioavailability (F) is calculated as: F = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.).[1]

Signaling Pathways and Experimental Workflows

Mechanism of Nitric Oxide Synthase Inhibition

NG-Amino-L-arginine, as an analog of L-arginine, competitively inhibits nitric oxide synthase (NOS), thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide (NO). This mechanism is central to its pharmacological effects.

General Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of an L-arginine analog.

Conclusion and Future Directions

While this compound is a potent and well-characterized inhibitor of nitric oxide synthase in vitro, a significant gap exists in the understanding of its pharmacokinetic profile and bioavailability in vivo. The detailed pharmacokinetic data for L-arginine hydrochloride presented in this guide serves as a valuable, albeit surrogate, resource for researchers. The provided experimental protocols offer a robust framework for designing and conducting future preclinical and clinical studies to elucidate the ADME properties of this compound. Such studies are crucial for translating its potent in-vitro activity into potential therapeutic applications. Future research should prioritize conducting well-designed pharmacokinetic studies in relevant animal models and eventually in humans to determine key parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability.

References

L-Arginine Analogs as Nitric Oxide Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of structural analogs of L-arginine that function as inhibitors of nitric oxide synthase (NOS). It covers the mechanism of action, isoform selectivity, quantitative inhibitory data, and detailed experimental protocols relevant to the study of these compounds.

Introduction to Nitric Oxide Synthase and its Isoforms

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2] In mammals, three distinct isoforms of NOS have been identified:

-

Neuronal NOS (nNOS or NOS1): Primarily found in the nervous system, nNOS is involved in neurotransmission and synaptic plasticity.[1]

-

Endothelial NOS (eNOS or NOS3): Located in the endothelium, eNOS plays a crucial role in regulating vascular tone and blood flow.[1]

-

Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO for host defense.[1]

While essential for normal physiological function, the overproduction of NO by nNOS and iNOS has been implicated in various pathological conditions, including neurodegenerative diseases, chronic inflammation, and septic shock. Conversely, eNOS-derived NO is generally considered protective in the cardiovascular system. This distinction underscores the therapeutic potential of developing isoform-selective NOS inhibitors.

Mechanism of Inhibition by L-Arginine Analogs

Structural analogs of L-arginine primarily act as competitive inhibitors of NOS.[3] By mimicking the natural substrate, these molecules bind to the active site of the enzyme, thereby preventing the binding and subsequent oxidation of L-arginine. The guanidino group of L-arginine is a key structural feature for substrate recognition and binding. Consequently, many L-arginine-based inhibitors feature modifications at this position.

Some L-arginine analogs can also act as reaction-based or mechanism-based inhibitors. In this scenario, the analog is processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.[3]

Quantitative Inhibition Data

The potency and selectivity of various L-arginine analogs as NOS inhibitors have been determined through in vitro enzymatic assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values for several common L-arginine-based NOS inhibitors against the three human NOS isoforms.

| Inhibitor | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) |

| L-NMMA | 4.9[4] | 3.5[4] | 6.6[4] |

| L-NAME | ~70 (freshly dissolved)[5] | - | - |

| L-NNA (L-NOARG) | 1.4[5] | - | - |

| L-VNIO | ~1[6] | - | - |

| NPA | ~1[6] | - | - |

| Inhibitor | nNOS Ki | eNOS Ki | iNOS Ki |

| L-NAME | 15 nM (bovine)[7] | 39 nM (human)[7] | 4.4 µM (murine)[7] |

| L-NMMA | ~0.18 µM (rat)[8] | - | ~6 µM (rat)[8] |

Note: The species from which the enzyme was derived is indicated where the information is available, as potency can vary between species.

Structure-Activity Relationships

The development of isoform-selective NOS inhibitors has been a major focus of research. The high degree of homology in the active sites of the three NOS isoforms presents a significant challenge. However, subtle differences have been exploited to achieve selectivity.

Modifications to the guanidino group of L-arginine have been a fruitful area of investigation. For instance, the substitution of one of the terminal amino groups with a hydrocarbon moiety has led to the development of amidine-containing inhibitors.[3] These modifications can alter the binding affinity and selectivity of the inhibitor for the different NOS isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize L-arginine analogs as NOS inhibitors.

Purified Enzyme Inhibition Assay (Citrulline Assay)

This assay measures the conversion of radiolabeled L-arginine to L-citrulline by purified NOS enzyme.

Materials:

-

Purified nNOS, eNOS, or iNOS enzyme

-

L-[³H]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH, calmodulin (if required), BH4, and the desired concentration of the test inhibitor.

-

Enzyme Addition: Add the purified NOS enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 37°C).

-

Initiate Reaction: Start the reaction by adding L-[³H]arginine.

-

Incubation: Incubate the reaction for a specific period (e.g., 15-30 minutes) at the reaction temperature.

-

Stop Reaction: Terminate the reaction by adding the stop buffer.

-

Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

-

Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of L-[³H]citrulline produced and determine the percent inhibition at each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Hemoglobin Capture Assay

This spectrophotometric assay measures the NO-mediated conversion of oxyhemoglobin to methemoglobin.

Materials:

-

Purified NOS enzyme

-

L-arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Oxyhemoglobin

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a cuvette, prepare the reaction mixture containing reaction buffer, L-arginine, NADPH, calmodulin (if required), BH4, oxyhemoglobin, and the desired concentration of the test inhibitor.

-

Enzyme Addition: Add the purified NOS enzyme to the cuvette to initiate the reaction.

-

Spectrophotometric Monitoring: Immediately monitor the change in absorbance at 401 nm (the peak absorbance of methemoglobin) over time using a spectrophotometer.

-

Data Analysis: The rate of increase in absorbance at 401 nm is proportional to the rate of NO production. Calculate the initial rate of reaction at each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value.

Visualizations

Signaling Pathway

Caption: Nitric Oxide Signaling Pathway and Inhibition.

Experimental Workflow for NOS Inhibition Assay

Caption: General Workflow for a NOS Inhibition Assay.

Conclusion

L-arginine analogs represent a significant class of NOS inhibitors with therapeutic potential for a range of diseases. Understanding their mechanism of action, isoform selectivity, and structure-activity relationships is crucial for the rational design of new and more effective inhibitors. The experimental protocols detailed in this guide provide a foundation for the in vitro characterization of these compounds. Future research will likely focus on the development of highly isoform-selective inhibitors with improved pharmacokinetic properties for clinical applications.

References

- 1. On the selectivity of neuronal NOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

In Vivo Administration of NG-Amino-L-arginine Hydrochloride and Related Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of nitric oxide synthase (NOS) inhibitors, with a focus on NG-Amino-L-arginine hydrochloride and its more extensively studied analogs, NG-nitro-L-arginine methyl ester (L-NAME) and NG-monomethyl-L-arginine (L-NMMA). Due to a scarcity of published, detailed in vivo administration protocols specifically for this compound, this guide offers comprehensive, experimentally-derived protocols for L-NAME and L-NMMA as practical alternatives for achieving NOS inhibition in animal models. These protocols are intended to serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of nitric oxide.

Introduction to this compound and Analogs

NG-Amino-L-arginine is a potent and stereoselective inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. It has been reported to be 100- to 300-fold more potent than NG-methyl-L-arginine in in vitro studies[1]. Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Consequently, inhibitors of NOS are invaluable tools for elucidating the role of NO in various biological systems and for investigating the potential of NOS inhibition as a therapeutic strategy in diseases characterized by excessive NO production.

While this compound is a powerful research tool, detailed protocols for its in vivo administration are not widely available in peer-reviewed literature. However, extensive research has been conducted using the related compounds L-NAME and L-NMMA, providing a solid foundation of well-established administration protocols. These compounds are widely used to induce experimental models of hypertension, endothelial dysfunction, and other conditions related to NO deficiency.

Signaling Pathway of Nitric Oxide Synthase Inhibition

The primary mechanism of action for this compound and its analogs is the competitive inhibition of the three isoforms of nitric oxide synthase: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). By competing with the endogenous substrate L-arginine, these inhibitors block the production of nitric oxide and L-citrulline.

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by L-arginine analogs.

In Vivo Administration Protocols for L-NAME and L-NMMA

The following tables summarize dosages and administration routes for L-NAME and L-NMMA in various animal models, compiled from published research. These can serve as a starting point for designing in vivo studies. It is crucial to perform dose-response studies to determine the optimal concentration and administration route for your specific experimental model and research question.

Quantitative Data Summary

| Compound | Animal Model | Dosage | Administration Route | Study Focus | Reference |

| L-NAME | Rat | 15 µmol/kg | Intraperitoneal (i.p.) | Hemodynamics | [2] |

| L-NAME | Rat | 50 mg/kg/day | In drinking water | Hormonal imbalances | [3] |

| L-NAME | Rat | 50 mg/kg/day | Not specified | Hypertension | [4] |

| L-NAME | Mouse | 1-75 mg/kg | Intraperitoneal (i.p.) | Antinociception | [5] |

| L-NAME | Mouse | 75-150 mg/kg | Oral (p.o.) | Antinociception | [5] |

| L-NMMA | Rat | 10 and 50 µmol/kg | Intravenous (i.v.) | Sympathetic nerve activity | [6] |

| L-NMMA | Rat | 0.1, 0.3, 1.0 mM | Intrastriatal infusion | Neurotransmitter release | [7] |

| L-NMMA | Rat | Daily for 19 days | Oral (p.o.) | Arthritis | [8] |

| L-NMMA | Human | 0.24 mg/dl/min | Intra-arterial infusion | Vascular function | [9] |

Detailed Experimental Protocols

Protocol 1: Induction of Hypertension in Rats with L-NAME

-

Objective: To induce a hypertensive state in rats through chronic inhibition of NOS.

-

Materials:

-

NG-nitro-L-arginine methyl ester (L-NAME)

-

Sterile drinking water

-

Light-proof water bottles

-

Male rats (strain to be specified by the researcher)

-

Animal balance

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography)

-

-

Procedure:

-

Prepare a stock solution of L-NAME in sterile drinking water. A common dose is 50 mg/kg/day[3][4]. To calculate the concentration needed in the drinking water, estimate the average daily water consumption of the rats and their average body weight.

-

House the rats individually to accurately monitor water intake and drug dosage.

-

Provide the L-NAME solution as the sole source of drinking water in light-proof bottles to prevent degradation of the compound[3].

-

A control group should receive regular drinking water.

-

Monitor the body weight and water consumption of the animals daily.

-

Measure blood pressure at regular intervals (e.g., weekly) to assess the development of hypertension.

-

The duration of administration is typically several weeks (e.g., 30 days or 6 weeks) to establish a stable hypertensive model[3][4].

-

Protocol 2: Acute Inhibition of NOS in Mice with L-NAME

-

Objective: To study the acute effects of NOS inhibition on a specific physiological parameter (e.g., nociception).

-

Materials:

-

NG-nitro-L-arginine methyl ester (L-NAME)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal injection

-

Male or female mice (strain to be specified by the researcher)

-

Animal balance

-

-

Procedure:

-

Dissolve L-NAME in sterile saline to the desired concentration. Doses can range from 1 to 75 mg/kg for intraperitoneal administration[5].

-

Weigh each mouse to calculate the exact volume of the L-NAME solution to be injected.

-

Administer the L-NAME solution via intraperitoneal (i.p.) injection.

-

A control group should receive an equivalent volume of sterile saline.

-

The experimental endpoint should be measured at a predetermined time after injection, based on the expected pharmacokinetics of the compound and the biological process under investigation. For example, antinociceptive effects can be assessed shortly after administration[5].

-

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study involving the administration of a NOS inhibitor.

Caption: A generalized workflow for conducting in vivo studies with NOS inhibitors.

Considerations and Best Practices

-

Solubility and Stability: Ensure that the chosen compound is fully dissolved in a suitable vehicle. L-NAME hydrochloride is generally soluble in water or saline. Protect solutions from light, especially during long-term administration in drinking water[3].

-

Control Groups: Always include appropriate control groups. This typically involves a vehicle control group that receives the same volume and route of administration as the treatment group, but without the active compound.

-

Dose-Response: It is highly recommended to perform a pilot study to determine the optimal dose of the NOS inhibitor for your specific animal model and desired effect.

-

Pharmacokinetics: The onset and duration of action of NOS inhibitors can vary depending on the compound, dose, and route of administration. Consider the pharmacokinetic profile when designing the timing of your experimental measurements. For example, the vasoactive effects of a single bolus injection of L-NAME may last from 3 to 6 hours depending on the organ system[2].

-

Reversibility: The inhibitory effects of competitive NOS inhibitors can often be reversed by the administration of excess L-arginine, the substrate for NOS[5]. This can be a useful control experiment to confirm that the observed effects are indeed due to NOS inhibition.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals closely for any adverse effects.

Conclusion

References

- 1. NG-amino-L-arginine: a new potent antagonist of L-arginine-mediated endothelium-dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Duration of the hemodynamic effects of N(G)-nitro-L-arginine methyl ester in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NG-nitro-L-arginine Methyl Ester Protects Against Hormonal Imbalances Associated with Nicotine Administration in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. L-NG-nitro arginine methyl ester exhibits antinociceptive activity in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NG-methyl-L-arginine, an inhibitor of L-arginine-derived nitric oxide synthesis, stimulates renal sympathetic nerve activity in vivo. A role for nitric oxide in the central regulation of sympathetic tone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NG-monomethyl-L-arginine, an inhibitor of nitric oxide synthase, increases extracellular GABA in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-monomethyl arginine, an inhibitor of nitric oxide synthase, suppresses the development of adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N(G)-Amino-L-arginine hydrochloride in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N(G)-Amino-L-arginine hydrochloride (NAA), a potent nitric oxide synthase (NOS) inhibitor, in primary neuronal cell culture. This document outlines the mechanism of action, key applications, and detailed protocols for its use and the subsequent analysis of its effects.

Introduction

N(G)-Amino-L-arginine hydrochloride is a structural analog of L-arginine that acts as a potent, irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). Nitric oxide (NO) is a critical signaling molecule in the central nervous system, involved in neurotransmission, synaptic plasticity, and neurotoxicity. By inhibiting NO production, NAA serves as a valuable tool for investigating the physiological and pathological roles of NO in neuronal function and disease. Inhibition is achieved through the covalent alteration of the heme prosthetic group within the NOS enzyme, leading to its inactivation.[1]

Applications in Primary Neuronal Culture

-

Investigation of NO-mediated neurotoxicity: NAA can be used to determine the role of NO in neuronal death induced by excitotoxicity (e.g., glutamate (B1630785) or NMDA exposure) or ischemia-reperfusion injury models in vitro.

-

Synaptic plasticity studies: By inhibiting nNOS, researchers can explore the involvement of NO in long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory.

-

Drug discovery and screening: NAA can be used as a reference compound in screens for novel nNOS inhibitors with therapeutic potential for neurological disorders where NO overproduction is implicated, such as stroke, traumatic brain injury, and neurodegenerative diseases.

-

Signal transduction pathway analysis: Understanding the downstream effects of NO signaling can be facilitated by using NAA to block its production and observing the subsequent changes in cellular pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for N(G)-Amino-L-arginine hydrochloride and related compounds, providing a reference for experimental design.

Table 1: Inhibitory Constants (Ki) of N(G)-Amino-L-arginine hydrochloride for NOS Isoforms

| NOS Isoform | Ki Value (μM) |

| nNOS | 0.3 |

| iNOS | 3 |

| eNOS | 2.5 |

Data sourced from Cayman Chemical product information.[1]

Table 2: IC50 Values for Inhibition of L-arginine Uptake

| Compound | IC50 Value (μM) |

| N(G)-Amino-L-arginine | 65 |

| N(G)-Monomethyl-L-arginine | 120 |

Data from a study on L-[3H]arginine transport in cultured neurons.[2]

Experimental Protocols

Preparation of N(G)-Amino-L-arginine hydrochloride (NAA) Stock Solution

Materials:

-

N(G)-Amino-L-arginine hydrochloride (powder)

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required amount of NAA powder to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of NAA hydrochloride is 225.66 g/mol .

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of NAA powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile PBS (pH 7.2) to the tube to achieve the desired stock concentration. NAA is soluble in PBS at up to 10 mg/mL.[1]

-

Vortex the solution until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

Primary Neuronal Cell Culture and NAA Treatment

Materials:

-

Primary neuronal cells (e.g., cortical or hippocampal neurons)

-

Appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)

-

Poly-D-lysine or other appropriate coating for culture vessels

-

NAA stock solution (prepared as in Protocol 1)

-

Multi-well culture plates

Procedure:

-

Cell Plating: Isolate and plate primary neurons according to standard protocols onto vessels pre-coated with an appropriate substrate to promote adhesion.

-

Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Allow the neurons to mature for the desired period (e.g., 7-10 days in vitro) before treatment.

-

NAA Treatment:

-

Thaw an aliquot of the NAA stock solution.

-

Prepare serial dilutions of NAA in fresh, pre-warmed neuronal culture medium to achieve the desired final concentrations for your experiment. A typical starting range for exploring the effects of NAA is 0.1 µM to 100 µM.

-

Carefully remove the existing culture medium from the neurons.

-

Gently add the medium containing the different concentrations of NAA to the respective wells. Include a vehicle control (medium with the same concentration of PBS used to prepare the NAA stock).

-

Return the culture plates to the incubator for the desired treatment duration (e.g., 1 hour, 24 hours, etc., depending on the experimental endpoint).

-

Assessment of Neuronal Viability (MTT Assay)

Materials:

-

Primary neurons treated with NAA (as in Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Following the NAA treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Measurement of Nitric Oxide Production (Griess Assay)

Materials:

-

Supernatant from NAA-treated primary neurons (as in Protocol 2)

-

Griess Reagent (typically a two-part solution: Solution A - sulfanilamide (B372717) in acidic solution; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solutions (for generating a standard curve)

-

96-well plate

-

Microplate reader

Procedure:

-

After the desired treatment period with NAA, collect the culture supernatant from each well.

-

In a 96-well plate, add a specific volume of each supernatant (e.g., 50 µL) to individual wells.

-